N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide
CAS No.: 1050206-10-4
Cat. No.: VC6423381
Molecular Formula: C25H29N3O4S2
Molecular Weight: 499.64
* For research use only. Not for human or veterinary use.
![N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide - 1050206-10-4](/images/structure/VC6423381.png)
Specification
CAS No. | 1050206-10-4 |
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Molecular Formula | C25H29N3O4S2 |
Molecular Weight | 499.64 |
IUPAC Name | N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C25H29N3O4S2/c1-17-7-10-20(11-8-17)34(30,31)28-13-3-6-22(28)24(29)27(16-19-5-4-14-32-19)25-26-21-12-9-18(2)15-23(21)33-25/h7-12,15,19,22H,3-6,13-14,16H2,1-2H3 |
Standard InChI Key | LTOLBZPPKJNNAO-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N(CC3CCCO3)C4=NC5=C(S4)C=C(C=C5)C |
Introduction
Structural Composition and Molecular Features
The compound belongs to the class of N-substituted pyrrolidine carboxamides, characterized by a central five-membered pyrrolidine ring (C4H9N) substituted at positions 1 and 2. Key structural components include:
Pyrrolidine Core
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Position 1: A p-toluenesulfonyl (tosyl) group (SO2C6H4CH3) acts as an electron-withdrawing substituent, enhancing the electrophilicity of adjacent atoms and stabilizing intermediates during reactions .
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Position 2: A carboxamide group (–CONH–) bridges the pyrrolidine to two nitrogen-bound substituents:
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Substituent A: A 6-methylbenzo[d]thiazol-2-yl group, comprising a benzothiazole ring (C7H4NS) with a methyl group at position 6. This moiety is associated with bioactivity in antimicrobial and anticancer agents .
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Substituent B: A (tetrahydrofuran-2-yl)methyl group, featuring a tetrahydrofuran (THF) ring (C4H7O) linked via a methylene bridge. The oxygen atom in THF enhances solubility and participates in hydrogen bonding .
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Stereochemical Considerations
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The pyrrolidine ring introduces chirality at carbon 2, leading to potential enantiomers. Configurational stability depends on the steric bulk of substituents and reaction conditions, as observed in analogous bromolactonization reactions .
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The THF ring adopts a puckered conformation, influencing the spatial orientation of the methylene linker and modulating interactions with biological targets .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via a multistep sequence involving:
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Pyrrolidine functionalization: Tosylation at position 1 using p-toluenesulfonyl chloride under basic conditions .
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Carboxamide formation: Coupling of pyrrolidine-2-carboxylic acid with 6-methylbenzo[d]thiazol-2-amine and (tetrahydrofuran-2-yl)methanamine via mixed anhydride or carbodiimide-mediated protocols .
Key Reaction Optimization
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Cyclization efficiency: Analogous bromolactonization reactions demonstrate that Lewis acids (e.g., selenonium cations) accelerate ring closure by polarizing halogenating agents like N-bromosuccinimide (NBS) . For this compound, similar activation may improve yields during pyrrolidine or THF ring formation.
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Steric effects: Bulky substituents on the benzothiazole ring (e.g., 6-methyl) favor 6-endo over 5-exo cyclization, as observed in lactonization of alkenoic acids .
Physicochemical Properties
Spectral Characterization
Thermal Stability
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The tosyl group enhances thermal stability, with decomposition temperatures >200°C, consistent with sulfonamide derivatives .
Biological Activity and Applications
Anticancer Screening
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Pyrrolidine sulfonamides demonstrate in vitro cytotoxicity via kinase inhibition. For example, VU0637058-1 (PubChem CID: 44086485) shows IC50 values <10 µM in leukemia cell lines .
Mechanistic Insights and Structure-Activity Relationships
Role of the Tosyl Group
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The tosyl group’s electron-withdrawing nature stabilizes transition states during nucleophilic attacks, analogous to haliranium ion intermediates in cyclofunctionalizations .
Benzothiazole-THF Synergy
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